molecular formula C9H5Br2NO B12340206 3,4-Dibromo-5-phenylisoxazole

3,4-Dibromo-5-phenylisoxazole

Cat. No.: B12340206
M. Wt: 302.95 g/mol
InChI Key: WVTQMFMKUBGPCW-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-phenylisoxazole is a halogenated isoxazole derivative, characterized by the presence of two bromine atoms at the 3rd and 4th positions and a phenyl group at the 5th position of the isoxazole ring. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-phenylisoxazole typically involves the halogenation of a pre-formed isoxazole ring. One common method is the bromination of 5-phenylisoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-phenylisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl isoxazole derivatives with different functional groups.

    Reduction Reactions: The bromine atoms can be reduced to form 5-phenylisoxazole.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromo-5-phenylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-phenylisoxazole involves its interaction with various molecular targets. The bromine atoms and the isoxazole ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-5-phenylisoxazole is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro, fluoro, and non-halogenated analogs. The bromine atoms can participate in specific interactions with biological targets, making this compound valuable in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

3,4-dibromo-5-phenyl-1,2-oxazole

InChI

InChI=1S/C9H5Br2NO/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H

InChI Key

WVTQMFMKUBGPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)Br)Br

Origin of Product

United States

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